molecular formula C17H21N3 B14074010 N-Pentyl-4-[(E)-phenyldiazenyl]aniline CAS No. 101577-94-0

N-Pentyl-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B14074010
CAS No.: 101577-94-0
M. Wt: 267.37 g/mol
InChI Key: LIJHIMQXANDQDZ-UHFFFAOYSA-N
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Description

N-Pentyl-4-[(E)-phenyldiazenyl]aniline is an azo compound featuring a pentyl group attached to the aniline nitrogen and a phenyldiazenyl group at the para position in the E configuration. Its structure combines a hydrophobic alkyl chain with a π-conjugated azo moiety, making it relevant for applications in materials science (e.g., nonlinear optics, photoresponsive systems) and pharmacology (e.g., enzyme inhibition, drug delivery). The E stereochemistry stabilizes the molecule through reduced steric strain compared to the Z isomer, while the pentyl group enhances lipophilicity, influencing solubility and intermolecular interactions .

Properties

CAS No.

101577-94-0

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

N-pentyl-4-phenyldiazenylaniline

InChI

InChI=1S/C17H21N3/c1-2-3-7-14-18-15-10-12-17(13-11-15)20-19-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3

InChI Key

LIJHIMQXANDQDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-4-[(E)-phenyldiazenyl]aniline typically involves the diazotization of aniline followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an appropriate aromatic compound, such as N-pentylaniline, under basic conditions to form the azo compound.

The reaction conditions often involve maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and using a basic medium during the coupling reaction to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Pentyl-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed as a staining agent in microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored polymers and materials for optical storage devices.

Mechanism of Action

The mechanism of action of N-Pentyl-4-[(E)-phenyldiazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where exposure to light causes a change in the configuration of the azo bond from trans to cis. This property is exploited in applications such as optical data storage and molecular switches.

Comparison with Similar Compounds

Key Findings :

  • Bulky substituents on the aniline nitrogen (e.g., -N(CH₃)₂) reduce yields due to steric hindrance during diazo coupling .
  • The primary amine (-NH₂) in (E)-4-(phenyldiazenyl)aniline facilitates higher yields (75%) compared to dimethylated derivatives (61%) .
  • N-Pentyl substitution likely requires optimized alkylation conditions, though direct synthesis data are unavailable in the provided evidence.

Physical and Spectroscopic Properties

Compound Name λmax (nm) Solubility Melting Point Key Spectral Data (NMR/MS) References
(E)-4-(Phenyldiazenyl)aniline ~450 Moderate in ethanol Not reported ¹H NMR: δ 7.8 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H)
Methyl Yellow (N,N-Dimethyl derivative) ~430 High in DMSO 114–116°C MS: m/z 255 [M+H]⁺
4-[(E)-(4-Methylphenyl)diazenyl]aniline ~460 Low in water Not reported IR: ν(N=N) 1440 cm⁻¹

Key Findings :

  • The pentyl group in N-Pentyl-4-[(E)-phenyldiazenyl]aniline is expected to increase solubility in nonpolar solvents (e.g., hexane) compared to -NH₂ or -N(CH₃)₂ derivatives .
  • Methyl substitution on the diazenyl phenyl ring (e.g., 4-methylphenyl) red-shifts λmax due to electron-donating effects .

Electronic and Functional Properties

Compound Name Nonlinear Optical Activity Thermal Conductivity (W/m·K) Biological Activity References
4-(Phenyldiazenyl)aniline in PVA matrix β = 1.2 × 10⁻³⁰ esu 0.12 (anisotropic) Not reported
Methyl Yellow Not reported Not reported MAO-B inhibition (IC₅₀ = 2 µM)
This compound Predicted high Likely anisotropic Potential CNS penetration -

Key Findings :

  • The pentyl chain may enhance nonlinear optical (NLO) properties by extending conjugation through alkyl-π interactions .
  • Methyl Yellow’s -N(CH₃)₂ group enables MAO-B inhibition, suggesting that N-alkylation modulates bioactivity; the pentyl derivative could improve blood-brain barrier (BBB) permeability .

Stability and Reactivity

Compound Name Thermal Stability Photoisomerization (E↔Z) Reactivity in DA Cycloaddition References
(E)-4-(Phenyldiazenyl)aniline Stable ≤ 150°C UV-sensitive Forms cycloadducts with dienes
Methyl Yellow Stable ≤ 100°C Moderate Not reported
This compound Likely stable Slower isomerization Potential for functionalization -

Key Findings :

  • Bulky N-substituents (e.g., pentyl) may slow photoisomerization due to steric effects, enhancing stability in light-driven applications .
  • The diazenyl group participates in Diels-Alder reactions, enabling polymer or dendrimer synthesis .

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